molecular formula C16H25N3O2 B2417893 3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2379971-00-1

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one

Cat. No.: B2417893
CAS No.: 2379971-00-1
M. Wt: 291.395
InChI Key: QYJLYECDXAIPBK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is a synthetic organic compound with the molecular formula C16H25N3O2 and a molecular weight of 291.395 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrimidine moiety and a butanone group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyrimidine derivative.

    Formation of the Butanone Group:

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one can be compared with other similar compounds, such as:

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring, which may result in different biological activities and applications.

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-10-17-15(18-11-12)21-13-5-7-19(8-6-13)14(20)9-16(2,3)4/h10-11,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJLYECDXAIPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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